molecular formula C14H21ClN2O B13552865 1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride

1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride

Cat. No.: B13552865
M. Wt: 268.78 g/mol
InChI Key: AHRLPNLNPDKBNC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride is a chemical compound with the molecular formula C14H21ClN2O It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride typically involves the reaction of 3,5-dimethylbenzoyl chloride with piperidin-4-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethylbenzoyl)piperidin-4-amine: The base compound without the hydrochloride salt.

    Piperidine: The parent compound of the piperidine derivatives.

    N-Methylpiperidin-4-amine: A similar compound with a methyl group on the nitrogen atom.

Uniqueness

1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride is unique due to its specific substitution pattern on the benzoyl group and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other piperidine derivatives.

Biological Activity

1-(3,5-Dimethylbenzoyl)piperidin-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3,5-dimethylbenzoyl group. Its molecular formula is C13H18ClNC_{13}H_{18}ClN with a molecular weight of approximately 239.75 g/mol. The presence of the benzoyl group is significant for its biological interactions.

Research indicates that compounds similar to 1-(3,5-Dimethylbenzoyl)piperidin-4-amine hydrochloride often interact with various biological targets:

  • Acetylcholinesterase Inhibition : Compounds with piperidine structures have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in neurodegenerative conditions like Alzheimer's disease .
  • Metal Chelation : The compound may also exhibit metal-chelating properties, which can be advantageous in neuroprotection by mitigating oxidative stress associated with metal ion dysregulation .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to 1-(3,5-Dimethylbenzoyl)piperidin-4-amine hydrochloride:

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AChE InhibitionEnhances cholinergic activity by preventing acetylcholine breakdown
CytotoxicityInduces apoptosis in malignant cells through caspase activation
NeuroprotectionReduces neurotoxicity via metal ion chelation

Case Studies

  • Neuroprotective Effects : A study demonstrated that similar compounds can protect neuroblastoma cells from amyloid-beta-induced toxicity. This suggests potential applications in treating Alzheimer's disease .
  • Cytotoxicity in Cancer Cells : Research on related piperidine derivatives indicated significant cytotoxic effects against various cancer cell lines (e.g., HL-60 leukemia and HSC squamous cell carcinoma). The mechanisms involved include mitochondrial membrane depolarization and the generation of reactive oxygen species (ROS), leading to apoptosis .

Pharmacokinetics and Bioavailability

In silico studies suggest that compounds with similar structures may possess favorable pharmacokinetic profiles, indicating good oral bioavailability and metabolic stability. These properties are crucial for therapeutic applications .

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(3,5-dimethylphenyl)methanone;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-10-7-11(2)9-12(8-10)14(17)16-5-3-13(15)4-6-16;/h7-9,13H,3-6,15H2,1-2H3;1H

InChI Key

AHRLPNLNPDKBNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N)C.Cl

Origin of Product

United States

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